methyl 1H-pyrazole-5-carboxylate;hydrochloride
Description
Methyl 1H-pyrazole-5-carboxylate;hydrochloride is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems . The hydrochloride salt form of methyl 1H-pyrazole-5-carboxylate enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
methyl 1H-pyrazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N2O2.ClH/c2*1-9-5(8)4-2-3-6-7-4;/h2*2-3H,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXQBDUPODAOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1.COC(=O)C1=CC=NN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-pyrazole-5-carboxylate typically involves the reaction of hydrazine with a β-dicarbonyl compound, such as an ester or diketone. One common method is the cyclization of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The resulting pyrazole derivative can then be methylated using methyl iodide in the presence of a base like potassium carbonate to yield methyl 1H-pyrazole-5-carboxylate .
Industrial Production Methods
Industrial production of methyl 1H-pyrazole-5-carboxylate;hydrochloride often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole-5-carboxylic acid, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1H-pyrazole-5-carboxylate;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1H-pyrazole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. For example, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Methyl 1H-pyrazole-5-carboxylate;hydrochloride can be compared with other pyrazole derivatives, such as:
Ethyl 1H-pyrazole-5-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
1-Phenyl-1H-pyrazole-5-carboxylate: Contains a phenyl group, which can enhance its biological activity and binding affinity.
3,5-Dimethyl-1H-pyrazole: Features additional methyl groups, which can influence its reactivity and solubility.
The uniqueness of this compound lies in its specific ester and hydrochloride salt forms, which provide distinct solubility, stability, and reactivity profiles compared to other pyrazole derivatives .
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